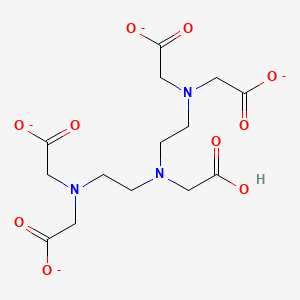
10-Oxomorphine
Overview
Description
10-Oxomorphine is a derivative of morphine, an opioid alkaloid found in the opium poppy. It is a decomposition product of morphine and is characterized by the presence of a ketone group at the 10th position of the morphine molecule. This compound is of interest due to its potential pharmacological activities and its role as a degradation product in morphine formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Oxomorphine can be synthesized from 6-O-acetylcodeine. The process involves the oxidation of 6-O-acetylcodeine with chromic acid to produce 6-O-acetyl-10-hydroxycodeine. This intermediate is then further oxidized with manganese dioxide to yield 6-O-acetyl-10-oxocodeine. Finally, hydrolysis and O-demethylation of 6-O-acetyl-10-oxocodeine result in the formation of this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 10-Oxomorphine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other derivatives.
Reduction: Reduction of the 10-oxo group can yield 10-hydroxy derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl and ketone groups.
Common Reagents and Conditions:
Oxidation: Chromic acid and manganese dioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride is often used for the reduction of the 10-oxo group.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed:
10-Hydroxy derivatives: Reduction of the 10-oxo group.
Other oxidized derivatives: Further oxidation can lead to various other products
Scientific Research Applications
10-Oxomorphine has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of morphine degradation and stability.
Biology: The compound is studied for its potential biological activities, including interactions with opioid receptors.
Medicine: Research is ongoing to explore its potential analgesic properties and its role as a degradation product in morphine formulations.
Industry: It is used in the pharmaceutical industry to study the stability and degradation of morphine-based drugs .
Mechanism of Action
The mechanism of action of 10-Oxomorphine involves its interaction with opioid receptors, particularly the mu-opioid receptor. These receptors are distributed in various regions of the brain, including the amygdala, hypothalamus, and thalamus. By binding to these receptors, this compound can modulate pain perception and produce analgesic effects. The exact pathways and molecular targets involved in its action are still under investigation .
Comparison with Similar Compounds
Morphine: The parent compound from which 10-Oxomorphine is derived.
10-Hydroxymorphine: A reduction product of this compound.
Oxymorphone: A semi-synthetic opioid similar in structure and function to this compound.
Uniqueness: this compound is unique due to the presence of the ketone group at the 10th position, which distinguishes it from other morphine derivatives. This structural difference can influence its pharmacological properties and stability .
Properties
IUPAC Name |
(4S,4aR,7S,7aR,12bS)-7,9-dihydroxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-18-7-6-17-9-3-5-11(20)16(17)22-15-10(19)4-2-8(12(15)17)14(21)13(9)18/h2-5,9,11,13,16,19-20H,6-7H2,1H3/t9-,11-,13-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBQZPKNKFLFM-CBEJNMEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1C(=O)C5=C2C(=C(C=C5)O)OC3C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1C(=O)C5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987774 | |
| Record name | 3,6-Dihydroxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68254-48-8 | |
| Record name | 10-Oxomorphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068254488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydroxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-KETOMORPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A595AZE7AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




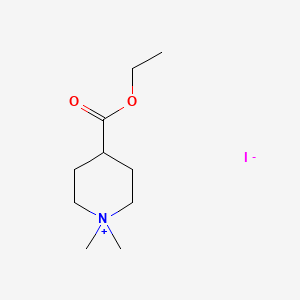
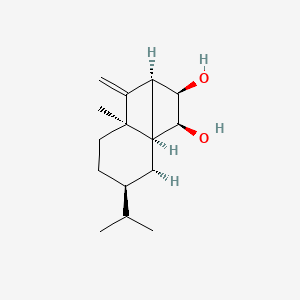
![2-BROMO-N-(2-{[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]AMINO}ETHYL)ACETAMIDE](/img/structure/B1235143.png)
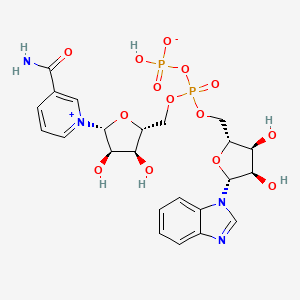
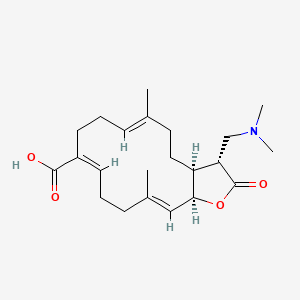
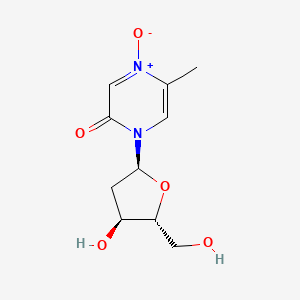

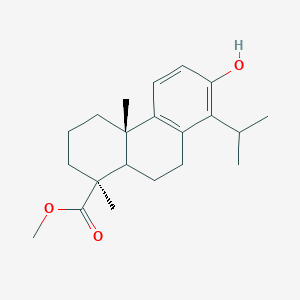

![(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1235152.png)
![(3R,3'R,4'S,6'R,8'S,8'aS)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1235153.png)
